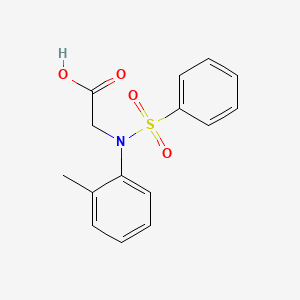

n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine

Description

N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine is a sulfonamide-substituted glycine derivative characterized by a 2-methylphenyl group attached to the glycine nitrogen and a phenylsulfonyl moiety. Its synthesis typically involves the reaction of glycine derivatives with substituted sulfonyl chlorides under controlled pH conditions, as seen in analogous syntheses of related compounds . The steric and electronic effects of the 2-methyl substituent on the phenyl ring are critical in modulating reactivity and intermolecular interactions, such as hydrogen bonding .

Structure

3D Structure

Properties

IUPAC Name |

2-[N-(benzenesulfonyl)-2-methylanilino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-12-7-5-6-10-14(12)16(11-15(17)18)21(19,20)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYAJGGMLUBRQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977866 | |

| Record name | N-(Benzenesulfonyl)-N-(2-methylphenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6231-05-6 | |

| Record name | N-(Benzenesulfonyl)-N-(2-methylphenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine typically involves the reaction of 2-methylphenylamine with phenylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with glycine under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antibacterial Activity : The sulfonamide functionality is known to interfere with bacterial growth by inhibiting folate synthesis, making this compound a candidate for developing new antibacterial agents.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Enzyme Modulation

Research indicates that this compound can modulate the activity of specific enzymes. Understanding these interactions is crucial for elucidating its pharmacological properties and optimizing its efficacy as a therapeutic agent.

Synthetic Pathways

The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation Reactions : Using reagents like hydrogen peroxide.

- Reduction Reactions : Utilizing lithium aluminum hydride.

- Substitution Reactions : Employing halogenating agents such as bromine or chlorine.

Case Studies

Several case studies have been conducted to explore the applications of this compound:

- Case Study 1: Antibacterial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of various bacterial strains, suggesting its potential as a lead compound for new antibiotics.

- Case Study 2: Anti-inflammatory Mechanism : Research involving animal models showed that treatment with this compound resulted in reduced inflammation markers, indicating its therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action for n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be determined by the structure-activity relationship studies conducted during drug development.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(Phenylsulfonyl)glycine Derivatives

Key Observations :

- Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., nitro in N-(2-nitrophenylsulfonyl)glycine methyl ester ) exhibit enhanced hydrogen-bonding interactions compared to the methyl group in the target compound.

- Sulfonyl vs. Carbonyl : Replacement of the sulfonyl group with a benzoyl moiety (e.g., 2-methylhippuric acid ) eliminates sulfonamide-related hydrogen-bonding capacity, altering biological activity.

Table 2: Inhibitory Activity Against Rat Lens Aldose Reductase (IC₅₀ Values)

Mechanistic Insights :

- The target compound’s higher IC₅₀ (12.5 μM) compared to the parent compound (0.8 μM) highlights the negative impact of steric bulk on enzyme inhibition .

- Fluorinated derivatives (e.g., 4-fluorophenyl analog) show improved activity due to enhanced electrostatic interactions with the enzyme’s active site .

Physicochemical Properties

Table 3: Physicochemical Comparison

Biological Activity

N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine is an organosulfur compound with significant biological activity, particularly in medicinal chemistry. This compound features a glycine backbone with both a phenylsulfonyl group and a 2-methylphenyl substituent, which contributes to its unique pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C16H17NO4S

- Molecular Weight : 319.38 g/mol

- Functional Groups : Amino acid (glycine) and sulfonamide functionalities.

The presence of these groups allows this compound to interact with various biological targets, leading to diverse therapeutic applications.

Research indicates that this compound may exert its effects through several mechanisms:

- Enzyme Modulation : It has been shown to interact with specific enzymes, potentially inhibiting or activating them, which can influence various metabolic pathways.

- Anti-inflammatory Effects : The compound has demonstrated potential as an anti-inflammatory agent, modulating cytokine release and reducing inflammation in experimental models.

- Antimicrobial Activity : Preliminary studies suggest possible antimicrobial properties, although further research is needed to confirm these effects.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits the release of pro-inflammatory cytokines like TNF-α and IL-6 in vitro and in vivo. |

| Enzyme Inhibition | Acts as an inhibitor of aldose reductase, which is involved in diabetic complications. |

| Antimicrobial | Exhibits potential antimicrobial properties against certain pathogens. |

Case Studies and Research Findings

-

Anti-inflammatory Studies :

- In a study assessing the compound's effects on LPS-induced inflammation in animal models, this compound was found to significantly reduce TNF-α levels, suggesting its utility in treating inflammatory diseases.

-

Enzyme Interaction :

- Research indicates that this compound may inhibit aldose reductase effectively, which is crucial for managing diabetic complications such as neuropathy and retinopathy. The inhibition mechanism involves competitive binding at the enzyme's active site.

-

Antimicrobial Properties :

- Preliminary assessments have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial therapy.

Future Directions

Given its promising biological activities, further investigations are warranted to elucidate the precise mechanisms of action and therapeutic potential of this compound. Future studies should focus on:

- Detailed structure-activity relationship (SAR) analyses to optimize its efficacy.

- Clinical trials to evaluate its safety and effectiveness in humans.

- Exploration of its potential in combination therapies for enhanced therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine, and how can purity be ensured during synthesis?

- Methodology : The compound can be synthesized via sulfonylation of glycine derivatives using phenylsulfonyl chloride in the presence of a base (e.g., triethylamine). Purification typically involves column chromatography (silica gel) with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates. Final purity (>95%) is confirmed by HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (e.g., ¹H and ¹³C in DMSO-d₆) .

- Critical Step : Acidic workup (e.g., 1N HCl) post-synthesis ensures protonation of the glycine moiety, enhancing crystallinity for isolation .

Q. How can the structure of N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine be unambiguously confirmed?

- Techniques :

- NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for phenyl groups), methyl protons (δ 2.3 ppm for 2-methylphenyl), and sulfonamide NH (δ ~10.5 ppm, broad). ¹³C NMR confirms carbonyl (C=O, δ ~170 ppm) and sulfonyl (SO₂, δ ~135 ppm) groups .

- Mass Spectrometry (MS) : ESI-MS in negative mode shows [M−H]⁻ peaks matching the molecular formula (e.g., m/z 318.1 for C₁₅H₁₅NO₄S) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the sulfonamide linkage .

Q. What solvent systems are suitable for solubility studies of this compound?

- Protocol : Solubility is tested in DMSO (primary solvent) and co-solvents like PEG-300, Tween-80, or SBE-β-CD in saline. For example, a stock solution in 10% DMSO + 90% corn oil achieves ≥2.5 mg/mL solubility. Phase separation is monitored via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How does N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine interact with biological targets, and what assays validate its pharmacological potential?

- Approach :

- Enzyme Inhibition : Test against sulfotransferases or proteases using fluorescence-based assays (e.g., quenching of tryptophan residues). IC₅₀ values are calculated from dose-response curves .

- Cellular Uptake : Radiolabeled (³H or ¹⁴C) analogs track intracellular accumulation in cancer cell lines (e.g., HepG2) via scintillation counting .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural characterization?

- Troubleshooting :

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotational barriers in sulfonamide groups) causing signal broadening.

- Deuterium Exchange : Identify exchangeable protons (e.g., NH) by comparing spectra in D₂O vs. DMSO-d₆.

- Cross-Validation : Correlate with IR (stretching frequencies for C=O at ~1650 cm⁻¹) and high-resolution MS .

Q. What strategies improve the hydrolytic stability of the sulfonamide bond in aqueous formulations?

- Stability Studies :

- pH Profiling : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C). Buffers (e.g., phosphate) stabilize the compound better than unbuffered solutions.

- Excipient Screening : Cyclodextrins (e.g., HP-β-CD) encapsulate the sulfonamide group, reducing hydrolysis rates .

Q. How can computational methods predict the compound’s reactivity or binding modes?

- In Silico Tools :

- Docking (AutoDock Vina) : Simulate binding to sulfotransferase active sites, guided by crystallographic data (PDB: 1LS6).

- DFT Calculations (Gaussian) : Optimize geometry and calculate electrostatic potential surfaces to predict nucleophilic attack sites .

- Validation : Compare computational results with experimental kinetics (e.g., kcat/KM from enzyme assays) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.